molecular formula C15H13N3O5S B2569424 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide CAS No. 1170034-16-8

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide

Cat. No.: B2569424
CAS No.: 1170034-16-8
M. Wt: 347.35
InChI Key: AGADBNYENXWZAP-UHFFFAOYSA-N
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Description

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide is a synthetic organic compound that features a combination of furan and pyridine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the furan-2-carboxamide core: This can be achieved by reacting furan-2-carboxylic acid with an amine under dehydrating conditions.

    Introduction of the sulfamoyl group: This step involves the reaction of the intermediate with a sulfonamide derivative.

    Attachment of the pyridin-4-yl group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) under appropriate conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2,5-dicarboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The furan and pyridine rings might facilitate binding to specific sites on proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-3-yl)furan-2-carboxamide
  • 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-2-yl)furan-2-carboxamide

Uniqueness

The unique combination of furan and pyridine rings in 5-(N-(furan-2-ylmethyl)sulfamoyl)-N-(pyridin-4-yl)furan-2-carboxamide may confer distinct biological activities or chemical reactivity compared to its analogs. This uniqueness could be leveraged in the design of new compounds with improved properties.

Properties

IUPAC Name

5-(furan-2-ylmethylsulfamoyl)-N-pyridin-4-ylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O5S/c19-15(18-11-5-7-16-8-6-11)13-3-4-14(23-13)24(20,21)17-10-12-2-1-9-22-12/h1-9,17H,10H2,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGADBNYENXWZAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC=C(O2)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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